molecular formula C25H22ClO2P B14310747 [Hydroxy(2-hydroxyphenyl)methyl](triphenyl)phosphanium chloride CAS No. 112392-16-2

[Hydroxy(2-hydroxyphenyl)methyl](triphenyl)phosphanium chloride

Cat. No.: B14310747
CAS No.: 112392-16-2
M. Wt: 420.9 g/mol
InChI Key: CRHWXJXLQLSTOG-UHFFFAOYSA-N
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Description

Hydroxy(2-hydroxyphenyl)methylphosphanium chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a triphenylphosphonium group attached to a hydroxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(2-hydroxyphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable hydroxyphenylmethyl precursor. One common method is the reaction of triphenylphosphine with 2-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

On an industrial scale, the production of Hydroxy(2-hydroxyphenyl)methylphosphanium chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(2-hydroxyphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions are often carried out in polar solvents like ethanol or acetonitrile, with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is the corresponding phosphine oxide.

    Reduction: The major product is the reduced phosphine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphonium salts.

Scientific Research Applications

Hydroxy(2-hydroxyphenyl)methylphosphanium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Hydroxy(2-hydroxyphenyl)methylphosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit oxidative enzymes by binding to their active sites, thereby preventing the formation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.

    Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.

    Triphenylphosphonium chloride: A related compound with similar chemical properties but lacking the hydroxyphenylmethyl group.

Uniqueness

Hydroxy(2-hydroxyphenyl)methylphosphanium chloride is unique due to the presence of both a hydroxyphenylmethyl group and a triphenylphosphonium moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its simpler counterparts.

Properties

CAS No.

112392-16-2

Molecular Formula

C25H22ClO2P

Molecular Weight

420.9 g/mol

IUPAC Name

[hydroxy-(2-hydroxyphenyl)methyl]-triphenylphosphanium;chloride

InChI

InChI=1S/C25H21O2P.ClH/c26-24-19-11-10-18-23(24)25(27)28(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-19,25,27H;1H

InChI Key

CRHWXJXLQLSTOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C4=CC=CC=C4O)O.[Cl-]

Origin of Product

United States

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